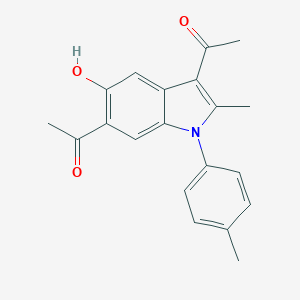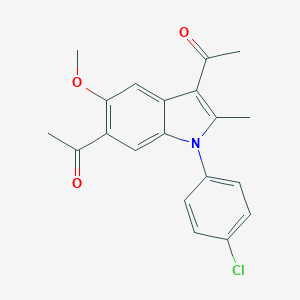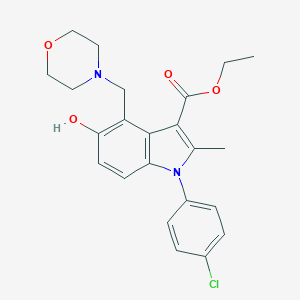
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is its potent anti-tumor effects. This compound has been shown to have activity against a wide range of tumor types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have dose-limiting toxicities in preclinical studies, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new formulations of this compound that may improve its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that may predict response to this compound treatment. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings, including its potential use in combination with other cancer treatments.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia and subsequent heating. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor effects, inducing tumor cell death and inhibiting tumor growth. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
Molekularformel |
C13H10Cl2N2O |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChI-Schlüssel |
UNTZDJSIWHDWON-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)